5-(tert-butyl)dihydrofuran-3(2H)-one 5-(tert-butyl)dihydrofuran-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18097471
InChI: InChI=1S/C8H14O2/c1-8(2,3)7-4-6(9)5-10-7/h7H,4-5H2,1-3H3
SMILES:
Molecular Formula: C8H14O2
Molecular Weight: 142.20 g/mol

5-(tert-butyl)dihydrofuran-3(2H)-one

CAS No.:

Cat. No.: VC18097471

Molecular Formula: C8H14O2

Molecular Weight: 142.20 g/mol

* For research use only. Not for human or veterinary use.

5-(tert-butyl)dihydrofuran-3(2H)-one -

Specification

Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
IUPAC Name 5-tert-butyloxolan-3-one
Standard InChI InChI=1S/C8H14O2/c1-8(2,3)7-4-6(9)5-10-7/h7H,4-5H2,1-3H3
Standard InChI Key UOYBSXZBFURUMC-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1CC(=O)CO1

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound features a dihydrofuran core (a five-membered oxygen-containing ring) with a ketone group at C3 and a bulky tert-butyl group at C5. Key properties include:

PropertyValueSource
IUPAC Name5-tert-butyloxolan-3-one
Molecular FormulaC₈H₁₄O₂
Molecular Weight142.20 g/mol
Boiling PointNot reported (decomposes on heating)
SolubilitySoluble in polar organic solvents

The tert-butyl group enhances steric hindrance, influencing reactivity and selectivity in chemical transformations.

Synthetic Methods

Ring Formation and Functionalization

Synthesis typically involves constructing the dihydrofuran ring followed by introducing the tert-butyl group. Common approaches include:

  • Oxidation of Diols: MnO₂-mediated oxidation of 3-hydroxytetrahydrofuran derivatives yields the ketone moiety .

  • Cyclization Reactions: Acid-catalyzed cyclization of γ-keto acids or esters forms the dihydrofuran core .

  • Asymmetric Catalysis: Gold-catalyzed isomerization/cyclization enables stereoselective synthesis of trans-dihydrofuran derivatives .

Representative Procedure (Adapted from ):

  • Starting Material: Tetrahydrofuran-3-ol (10.02 g) in dichloromethane (115 mL).

  • Oxidizing Agent: Pyridinium chlorochromate (85.8 g, 3.5 eq) added at 0°C.

  • Reaction Conditions: Stirred at 20°C for 3.5 hours.

  • Workup: Column chromatography (silica gel, diethyl ether) yields 5.22 g (52%) of product.

Reactivity and Mechanistic Insights

Ketone Reactivity

The C3 ketone participates in nucleophilic additions and condensations:

  • Enolate Formation: Deprotonation with LDA generates enolates for alkylation or aldol reactions .

  • Reduction: NaBH₄ reduces the ketone to a secondary alcohol (yield: 70–85%) .

Ring-Opening Reactions

The dihydrofuran ring undergoes acid- or base-catalyzed cleavage:

  • Acidic Conditions: Hydrolysis yields γ-keto carboxylic acids .

  • Basic Conditions: Ring-opening via SN2 mechanisms forms linear diols .

Steric Effects

The tert-butyl group directs regioselectivity. For example, in Diels-Alder reactions, it favors endo transition states due to steric shielding .

Applications in Organic Synthesis

Medicinal Chemistry

  • Scaffold for Drug Discovery: The dihydrofuran core mimics natural product frameworks (e.g., γ-butyrolactones) .

  • Anticancer Agents: Derivatives exhibit cytotoxicity via AKT inhibition (IC₅₀: 0.05–0.313 μM) .

Material Science

  • Polymer Precursors: Ring-opening polymerization generates biodegradable polyesters .

  • Ligands in Catalysis: Chiral dihydrofuran derivatives serve as ligands in asymmetric hydrogenation .

Future Directions

  • Green Synthesis: Developing solvent-free or catalytic methods to improve atom economy .

  • Bioconjugation: Exploring its use in antibody-drug conjugates (ADCs) via ketone bioconjugation techniques .

  • Computational Modeling: DFT studies to predict reactivity patterns and optimize synthetic routes .

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